![molecular formula C36H18 B14259145 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene) CAS No. 211739-82-1](/img/structure/B14259145.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(4-ethynylphenylethynyl)benzene is an organic compound with the molecular formula C36H18. It is characterized by a central benzene ring substituted with three ethynylphenylethynyl groups at the 1, 3, and 5 positions. This compound is known for its rigid structure and extensive π-conjugation, making it a valuable building block in the synthesis of advanced materials such as porous conjugated polymers and covalent organic frameworks .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-ethynylphenylethynyl)benzene is typically synthesized through a series of Sonogashira-Hagihara coupling reactions. The process involves the coupling of 1,3,5-tribromobenzene with 4-ethynylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
1,3,5-Tris(4-ethynylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to single or double bonds, leading to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated products.
Substitution: Halogenated derivatives and other substituted phenyl rings.
科学研究应用
1,3,5-Tris(4-ethynylphenylethynyl)benzene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3,5-Tris(4-ethynylphenylethynyl)benzene is primarily related to its ability to participate in π-π interactions and form stable π-conjugated systems. These interactions facilitate the formation of porous structures and enhance the compound’s electronic properties. The molecular targets and pathways involved include the interaction with metal ions in coordination polymers and the formation of supramolecular assemblies .
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Used as a building block for metal-organic frameworks with applications in gas adsorption and separation technologies.
1,3,5-Tris(4-ethylphenyl)benzene: Known for its use in the synthesis of mesoporous coordination polymers.
1,3,5-Tris(4-nitrophenyl)benzene: Explored for its potential in the development of energetic materials.
Uniqueness
1,3,5-Tris(4-ethynylphenylethynyl)benzene stands out due to its extensive π-conjugation and rigid structure, which make it particularly suitable for the synthesis of advanced materials with high surface areas and unique electronic properties. Its ability to form stable π-conjugated systems and participate in various chemical reactions further enhances its versatility in scientific research and industrial applications .
属性
CAS 编号 |
211739-82-1 |
|---|---|
分子式 |
C36H18 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
1,3,5-tris[2-(4-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C36H18/c1-4-28-7-13-31(14-8-28)19-22-34-25-35(23-20-32-15-9-29(5-2)10-16-32)27-36(26-34)24-21-33-17-11-30(6-3)12-18-33/h1-3,7-18,25-27H |
InChI 键 |
HHBQWKAGZUCEAK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#C)C#CC4=CC=C(C=C4)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


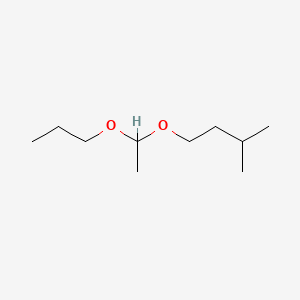
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
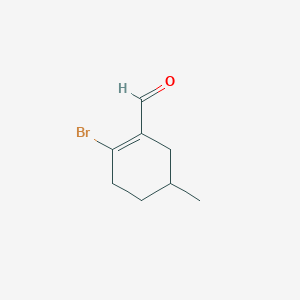
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
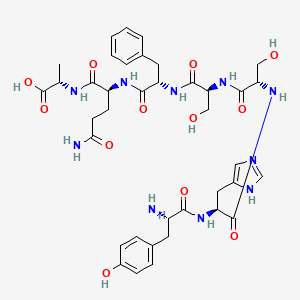
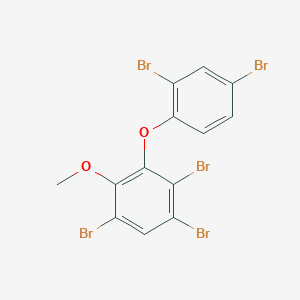
![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
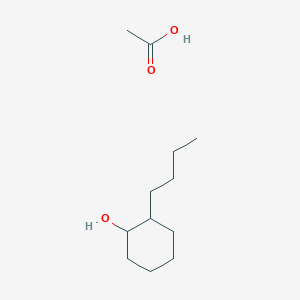
![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
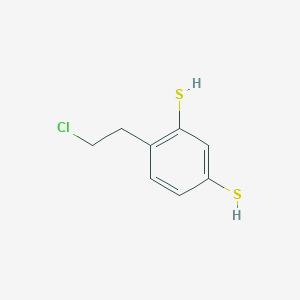
![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
